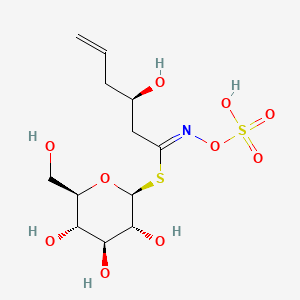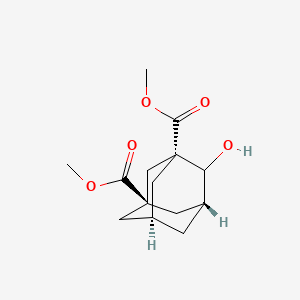
1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride is a chemical compound with the CAS Number: 19985-09-2. It has a molecular weight of 201.14 and its MDL number is MFCD08544449 . It is a solid substance at room temperature .
Molecular Structure Analysis
The linear formula of 1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride is C7H18Cl2N2 . For a more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, UPLC and more could be used .Physical And Chemical Properties Analysis
1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and is an inhibitor of CYP3A4 . Its water solubility is 1.18 mg/ml .Wissenschaftliche Forschungsanwendungen
Novel Synthetic Applications
- Pyrrolidine derivatives, including structures related to 1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride, are integral to organic synthesis. For example, the catalyzed deconjugative esterification of 2-cyclohexylideneacetic acids using carbodiimide couplings showcases the utility of pyrrolidine catalysts in synthesizing isopropyl esters, highlighting their role in novel synthetic pathways (Sano et al., 2006).
Chemical Transformations and Reactivity
- The recyclization reactions of isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates with alkylamines demonstrate the reactivity of pyrrolidine derivatives, leading to the formation of complex pyrrolidine carboxylates. This highlights the compound's versatility in chemical transformations (Dmitriev et al., 2011).
Organometallic Chemistry
- In organometallic chemistry, the reaction of isopropyl[(2-pyridyl)alkyl]amines with gold(III) chloride leads to the formation of dimethylgold(III) complexes stabilized by a pyrrolide ligand. This underscores the role of pyrrolidine derivatives in stabilizing metal complexes and their potential in catalysis (Schouteeten et al., 2006).
Medicinal Chemistry Applications
- In medicinal chemistry, pyrrolidine derivatives are explored for their potential biological activities. The synthesis and evaluation of pyrrolidinediols and N-oxides derived from D-ribose using the nitrone approach have shown moderate activity against specific glycosidases, indicating their potential as therapeutic agents (Palmer & Jäger, 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-propan-2-ylpyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6(2)9-4-3-7(8)5-9;;/h6-7H,3-5,8H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJDQXDPLUEPER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672123 |
Source


|
| Record name | 1-(Propan-2-yl)pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19985-09-2 |
Source


|
| Record name | 1-(Propan-2-yl)pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Butanoic acid, 2-[(chloroacetyl)amino]-2-ethyl- (9CI)](/img/no-structure.png)
![2,8-Methanopyrido[3,4-b]pyrazine](/img/structure/B561060.png)




![Trisodium;4-[[4-chloro-6-[3-[[1-ethyl-4-methyl-6-oxido-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]-4-sulfoanilino]-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B561068.png)

